1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Synthetic Chemistry Lead Identification Isomeric Purity

1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine (CAS 1447948-91-5) is a nitrogen-containing heterocyclic amine distinguished by a fused cyclopentane-pyrazole (tetrahydrocyclopenta[c]pyrazole) bicyclic core bearing an N-1 isopropyl substituent and a free primary amine at the C-4 position. This structural arrangement establishes it as a versatile synthetic building block for medicinal chemistry programs, particularly those targeting allosteric modulation of neurological or kinase targets.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11794845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=N1)C(CC2)N
InChIInChI=1S/C9H15N3/c1-6(2)12-9-4-3-8(10)7(9)5-11-12/h5-6,8H,3-4,10H2,1-2H3
InChIKeyXTUIXWMUUZJCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine: A Specialized Tetrahydrocyclopenta[c]pyrazole Building Block


1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine (CAS 1447948-91-5) is a nitrogen-containing heterocyclic amine distinguished by a fused cyclopentane-pyrazole (tetrahydrocyclopenta[c]pyrazole) bicyclic core bearing an N-1 isopropyl substituent and a free primary amine at the C-4 position . This structural arrangement establishes it as a versatile synthetic building block for medicinal chemistry programs, particularly those targeting allosteric modulation of neurological or kinase targets. Its procurement is complicated by the existence of several regio- and substituent-isomeric analogs that share the same core but differ critically in the position of the amine group or the nature of the N-alkyl substituent.

Procurement Risks of Substituting 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine with In-Class Tetrahydrocyclopenta[c]pyrazoles


Superficial structural similarity among 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amines masks profound differences in molecular recognition driven by the N-alkyl group. The isopropyl substituent creates a unique combination of lipophilic bulk, conformational restriction, and steric shielding of the pyrazole ring that directly impacts target off-rates, selectivity windows, and metabolic stability. Prior SAR studies on the tetrahydrocyclopenta[c]pyrazole scaffold have demonstrated that even minor N-alkyl variations (e.g., moving from methyl to isopropyl) can cause significant shifts in N-type calcium channel (Cav2.2) inhibitory activity, a validated chronic pain target [1]. Therefore, substituting this compound with its N-methyl, N-H, or N-tert-butyl analogs without confirmatory comparative data risks selecting a molecule with a fundamentally altered selectivity and ADME profile, potentially invalidating entire lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine Against Its Closest Analogs


Regioisomeric Purity: Distinct Scarcity of the 4-Amine vs. 3-Amine Isomer

The target compound features an amine at the 4-position of the fused cyclopentane ring, whereas a frequently encountered isomer, 2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 1480316-34-4), bears the amine at the 3-position. This regioisomeric difference directly alters the hydrogen-bonding vector and electron density distribution of the scaffold. Critically, the 4-amino isomer is far less commercially prevalent than the 3-amino isomer, making its verified identity essential for research requiring a specific spatial presentation of the amine pharmacophore. Misidentification at procurement is a tangible risk given the identical molecular formula (C9H15N3) and molecular weight (165.24 g/mol) .

Synthetic Chemistry Lead Identification Isomeric Purity

Cav2.2 N-Type Calcium Channel Class SAR: Differentiated Lipophilic Footprint

While no IC50 value for the target compound was found in published Cav2.2 assays, the foundational SAR study by Winters et al. (2014) on substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles establishes that altering the N-alkyl group from methyl to isopropyl, and modifying the amine substitution pattern, profoundly modulates Cav2.2 inhibitory potency and in vivo efficacy [1]. In this class, increasing alkyl size from methyl to isopropyl is typically associated with a significant increase in lipophilicity (estimated clogP shift of approximately +0.7 units), which enhances passive membrane permeability but can also shift the selectivity profile against related voltage-gated calcium channels.

Ion Channels Chronic Pain Medicinal Chemistry

Steric and Metabolic Shielding vs. Boc-Protected or NH-Parent Analogs

Unlike the unprotected 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine (CAS not found), the isopropyl substituent on the target compound provides steric shielding to the pyrazole ring, potentially reducing N-oxidation and CYP-mediated metabolism. However, no comparative microsomal stability data has been published for these compounds. In contrast, the 1-(tert-butyl) analog (CAS 1447959-03-6) presents a bulkier, more metabolically robust group that could further enhance stability but at the expense of increased molecular weight and reduced ligand efficiency . The isopropyl group represents an intermediate steric footprint that balances metabolic protection with molecular size.

ADME Steric Protection Metabolic Stability

Highest-Confidence Application Scenarios for 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine Given Current Evidence


Pharmacophore Validation in Neurological Pain Programs

Based on the established class SAR for tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel (Cav2.2) blockers, this compound is most rationally deployed as a probe to validate the contribution of the isopropyl/4-amine pharmacophore combination to in vitro Cav2.2 potency and selectivity profiles. Researchers should design a direct comparative experiment including the analog 2-isopropyl-3-amine isomer and the 1-methyl variant to generate the missing differential data before committing to a specific lead series [1].

Kinase Hinge-Binder Libraries Requiring a Non-Classical Donor-Acceptor Motif

The 4-amine of the saturated cyclopentane ring offers a distinct hydrogen-bond donor vector compared to typical pyrazole-amine hinge binders. This compound can serve as a late-stage diversification intermediate in kinase inhibitor synthesis, particularly for targets where an allosteric or type III binding mode is desired. Procurement should be accompanied by rigorous confirmation of the 4-amine regioisomer to avoid project delays caused by isomeric contamination [1].

Comparative Metabolism Studies for Alkyl-Pyrazole Series Prioritization

The compound provides a key structural midpoint in a microsomal stability matrix against its N-H, N-methyl, and N-tert-butyl counterparts. While empirical data is absent from the literature, sourcing all four analogs and running a head-to-head human liver microsome assay will generate the clearance-to-steric-bulk relationship necessary to prioritize one substituent for further preclinical development. This is a critical procurement-driven experiment to de-risk a program's ADME strategy early [1].

Synthetic Methodology Development for Fused Pyrazole Amines

Due to the compound's limited commercial availability and the synthetic challenge of selectively installing an isopropyl group at N-1 while preserving a free primary amine, it stands as a high-value target for developing new N-alkylation or reductive amination protocols. A process chemistry group seeking to demonstrate the superiority of their novel catalytic system could use this compound's efficient preparation as a benchmark, comparing yields against published routes for similar tetrahydrocyclopenta[c]pyrazole amines [1].

Quote Request

Request a Quote for 1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.